Product packaging for 1-(2-methoxybenzoyl)-4-propylpiperazine(Cat. No.:)

1-(2-methoxybenzoyl)-4-propylpiperazine

Cat. No.: B5006425
M. Wt: 262.35 g/mol
InChI Key: NGIBDFHAKFEKRT-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzoyl)-4-propylpiperazine is a synthetic organic compound belonging to the class of N-acylated piperazines, which are of significant interest in medicinal chemistry and drug discovery. Piperazine derivatives are frequently investigated for their potential biological activities and their utility as key synthetic intermediates . Compounds with similar structural motifs, featuring an aromatic acyl group on the piperazine ring, have been studied as potential ligands for various neurological targets . The conformational behavior of such acylpiperazines in solution, characterized by restricted amide bond rotation, can be a critical factor in their biological interactions and is an important area of physicochemical investigation . Researchers value this compound for exploring structure-activity relationships (SAR), particularly in the development of novel pharmacologically active molecules. The propyl chain at the 4-position of the piperazine ring offers a site for chemical modification to fine-tune the compound's lipophilicity and steric profile. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O2 B5006425 1-(2-methoxybenzoyl)-4-propylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl)-(4-propylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-8-16-9-11-17(12-10-16)15(18)13-6-4-5-7-14(13)19-2/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIBDFHAKFEKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to design a synthetic route by deconstructing a target molecule into simpler, commercially available starting materials. For 1-(2-methoxybenzoyl)-4-propylpiperazine, the most logical disconnection is at the amide bond (C-N bond), as this is a common and reliable bond-forming reaction in organic synthesis.

This disconnection yields two primary precursors:

1-propylpiperazine : A secondary amine that serves as the nucleophilic component.

2-methoxybenzoic acid (or its activated derivative) : The electrophilic component that provides the benzoyl moiety.

Optimized Synthetic Pathways for this compound

The forward synthesis, based on the retrosynthetic analysis, involves the acylation of 1-propylpiperazine with 2-methoxybenzoic acid. To facilitate this reaction, the carboxylic acid must first be activated. A common and effective method is the conversion of 2-methoxybenzoic acid to its corresponding acyl chloride, 2-methoxybenzoyl chloride. This can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The subsequent reaction is a nucleophilic acyl substitution where the secondary amine of 1-propylpiperazine attacks the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The reaction is generally performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or with gentle heating.

Table 1: Proposed Multi-Step Synthesis Protocol

Step Reaction Reagents and Conditions Precursor Product
1 N-alkylation Piperazine (B1678402), 1-bromopropane, K₂CO₃, Acetonitrile Piperazine 1-Propylpiperazine
2 Acyl Chloride Formation 2-Methoxybenzoic acid, SOCl₂ or (COCl)₂, cat. DMF, DCM 2-Methoxybenzoic acid 2-Methoxybenzoyl chloride

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to optimize the synthesis of this compound by improving efficiency and reducing waste. The key step, amide bond formation, has been the focus of many green innovations.

Catalytic Direct Amidation : Instead of converting the carboxylic acid to a reactive acyl chloride, direct condensation with the amine can be achieved using various catalysts. Boronic acid derivatives and reusable Brønsted acidic ionic liquids have been shown to catalyze this reaction efficiently, with the only byproduct being water nih.gov.

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and energy consumption for amide synthesis usask.caresearchgate.netnih.gov. Solvent-free microwave-assisted reactions between a carboxylic acid and an amine offer a particularly green alternative researchgate.net.

Enzymatic Synthesis : Biocatalysts, such as Candida antarctica lipase B (CALB), can be used to form amide bonds under mild conditions in greener solvents like cyclopentyl methyl ether documentsdelivered.com. This approach offers high selectivity and avoids harsh reagents.

Mechanochemistry : Ball milling provides a solvent-free method for amide bond formation. Mechanochemical activation can drive the reaction between a carboxylic acid and an amine, sometimes with a coupling agent or by combining mechanical and thermal energy, leading to high yields with minimal waste mdpi.com.

Table 2: Comparison of Green Synthesis Methods for Amide Formation

Method Key Features Advantages Potential Disadvantages
Catalytic Direct Amidation Uses catalysts (e.g., boric acid, ionic liquids) to directly couple acids and amines. High atom economy (water is the only byproduct), catalyst can be recyclable. May require high temperatures or specific catalysts.
Microwave-Assisted Synthesis Utilizes microwave energy to accelerate the reaction. Rapid reaction times, reduced energy consumption, can be solvent-free. Requires specialized microwave equipment.
Enzymatic Synthesis Employs lipases or other enzymes as catalysts. High selectivity, mild reaction conditions, biodegradable catalyst. Enzymes can be expensive and sensitive to conditions.

Preparation of Isotopic Analogues for Research Probes

Isotopically labeled compounds are invaluable tools in various research applications, including metabolic studies and as internal standards in quantitative mass spectrometry. For this compound, labeling can be introduced at several positions.

Deuterium Labeling : The propylpiperazine side chain can be labeled with deuterium. A common method involves the reduction of an appropriate amide precursor with lithium aluminum deuteride (LiAlD₄) nih.govusask.ca. For example, a precursor such as 1-(2-methoxybenzoyl)-4-(3-oxopropyl)piperazine could be reduced with LiAlD₄ to introduce two deuterium atoms on the propyl chain. Synthesizing the piperazine ring from deuterated precursors is another strategy usask.ca.

Carbon-11 Labeling : The methoxy (B1213986) group on the benzoyl ring is a prime target for radiolabeling with positron-emitting isotopes like Carbon-11 (¹¹C) for PET imaging studies. This is typically achieved by O-methylation of the corresponding desmethyl precursor (a phenolic hydroxyl group) using [¹¹C]methyl triflate or [¹¹C]methyl iodide nih.gov.

Carbon-13/Nitrogen-15 Labeling : Stable isotopes such as ¹³C and ¹⁵N can be incorporated by using labeled starting materials in the synthesis. For instance, using [¹³C]-carbonyl labeled 2-methoxybenzoic acid or a piperazine ring synthesized with ¹⁵N would result in the corresponding labeled final product.

Table 3: Strategies for Isotopic Labeling

Isotope Labeling Position Proposed Method Precursor Reagent
Deuterium (²H) Propyl chain Reductive amination or amide reduction Appropriate aldehyde/amide precursor NaBD₄ or LiAlD₄
Carbon-11 (¹¹C) Methoxy group O-methylation 1-(2-hydroxybenzoyl)-4-propylpiperazine [¹¹C]CH₃I or [¹¹C]CH₃OTf
Carbon-13 (¹³C) Carbonyl group Acylation 1-Propylpiperazine 2-Methoxy-[carbonyl-¹³C]benzoyl chloride

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a molecule to understand how these changes affect its biological activity. Although specific biological targets for this compound are not detailed here, general derivatization strategies for analogous compounds can be discussed.

The substituted benzoyl group is a critical component for potential interactions with biological targets. Modifications to this part of the molecule can significantly impact activity.

Positional Isomerism of the Methoxy Group : Moving the methoxy group from the ortho- (2-position) to the meta- (3-position) or para- (4-position) can probe the spatial requirements of a binding pocket. SAR studies on related 1-arylpiperazines have shown that the substitution pattern on the aromatic ring is crucial for receptor affinity and selectivity nih.govnih.gov.

Substitution with Other Groups : Replacing the methoxy group with other substituents of varying electronic and steric properties can provide insights into the nature of the target interaction. For example:

Electron-donating groups (e.g., -CH₃, -OH) vs. Electron-withdrawing groups (e.g., -Cl, -F, -NO₂, -CF₃) can alter the electronic character of the aromatic ring.

Small groups (e.g., -F, -OH) vs. Bulky groups (e.g., -tBu, -OPh) can explore the steric tolerance of the binding site.

Bioisosteric Replacement : The methoxy group can be replaced by bioisosteres, which are substituents with similar physical or chemical properties that can impart different biological activities. Examples include replacing -OCH₃ with -SCH₃, -NHCH₃, or even a fluorine atom, which is similar in size but has different electronic properties.

Ring System Modification : The entire phenyl ring could be replaced with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl, furanyl) to explore different binding modes. Studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown that various substituents on the benzoyl ring lead to significant cytotoxic activity on cancer cell lines mdpi.com.

Table 4: Proposed Modifications on the Benzoyl Moiety for SAR Studies

Modification Type Position Example Substituents Rationale
Positional Isomerism 3- (meta), 4- (para) -OCH₃ To investigate the optimal substitution pattern for target interaction.
Electronic Variation 2-, 3-, or 4- -F, -Cl, -NO₂, -CF₃ (withdrawing); -CH₃, -NH₂ (donating) To determine the influence of electron density on binding affinity.
Steric Variation 2-, 3-, or 4- -H, -F (small); -iPr, -tBu (bulky) To probe the size and shape of the binding pocket.
Bioisosteric Replacement 2- -SCH₃, -NHCH₃, -Cl To explore alternative interactions while maintaining similar sterics.

Modifications on the Piperazine Ring

Chemical modifications to the piperazine ring of this compound would primarily involve alterations to the acyl group at the 1-position. This allows for the exploration of structure-activity relationships by introducing a variety of substituents onto the benzoyl moiety.

A common strategy for achieving this is through the acylation of 1-propylpiperazine with a range of substituted benzoyl chlorides. By varying the substituents on the aromatic ring of the benzoyl chloride, a library of analogs can be synthesized. For instance, electron-donating or electron-withdrawing groups could be introduced at different positions on the phenyl ring to modulate the electronic properties of the molecule. The synthesis of N-(3-methoxybenzoyl)-piperazine, a positional isomer of the methoxy group, has been described, illustrating the feasibility of such modifications. prepchem.com

Furthermore, heterocyclic acyl chlorides can be used in place of benzoyl chloride to introduce different aromatic systems. The general reactivity of piperazines with various acylating agents supports the potential for extensive derivatization at this position. nih.gov

Below is a table illustrating potential modifications on the piperazine ring by varying the acylating agent.

Acylating AgentResulting N-Acyl GroupPotential Impact of Modification
3-Methoxybenzoyl chloride3-MethoxybenzoylAltered electronic and steric properties
4-Chlorobenzoyl chloride4-ChlorobenzoylIntroduction of a halogen for potential further functionalization
Furoyl chlorideFuroylIntroduction of a heterocyclic moiety
Pyridine-3-carbonyl chlorideNicotinoylIntroduction of a basic nitrogen for altered solubility

Modifications on the Propyl Chain

Modifications to the propyl chain at the 4-position of the piperazine ring offer another avenue for structural diversification. These modifications can be achieved through various synthetic strategies, primarily involving the N-alkylation of a 1-(2-methoxybenzoyl)piperazine precursor.

One straightforward approach is to utilize different alkyl halides in the alkylation step. By replacing 1-bromopropane with other alkylating agents, the length and branching of the alkyl chain can be systematically varied. For example, using ethyl iodide would yield the N-ethyl analog, while isobutyl bromide would introduce a branched alkyl chain. The synthesis of N-alkylpiperazines via alkylation of N-acetylpiperazine followed by hydrolysis demonstrates the general applicability of this method for introducing various alkyl groups. researchgate.net

Reductive amination represents an alternative and powerful method for introducing diverse groups onto the nitrogen atom. nih.gov This would involve reacting 1-(2-methoxybenzoyl)piperazine with a variety of aldehydes or ketones in the presence of a reducing agent. This method allows for the introduction of a wider range of functional groups and structural complexity compared to simple alkylation with alkyl halides.

The following table outlines potential modifications to the propyl chain.

Alkylating/Reductive Amination ReagentResulting N-Alkyl GroupSynthetic Method
Ethyl iodideEthylN-Alkylation
Isobutyl bromideIsobutylN-Alkylation
Acetaldehyde/Reducing AgentEthylReductive Amination
Acetone/Reducing AgentIsopropylReductive Amination
Benzyl chlorideBenzylN-Alkylation

Stereoselective Synthesis Approaches

The parent molecule, this compound, is achiral. However, the introduction of chiral centers, either on the piperazine ring or on its substituents, would necessitate stereoselective synthetic methods to obtain enantiomerically pure compounds.

While specific stereoselective syntheses for this compound have not been detailed in the reviewed literature, general principles for the asymmetric synthesis of chiral piperazine derivatives can be considered. These approaches typically focus on creating stereocenters on the carbon backbone of the piperazine ring.

One established strategy involves the stereoselective alkylation of chiral 2-oxopiperazines, where a chiral auxiliary directs the facial approach of the electrophile. benjamin-bouvier.fr Subsequent reduction of the amide functionality would then yield the chiral piperazine. Another approach is the stereospecific ring-opening of N-activated aziridines with anilines, followed by a palladium-catalyzed annulation, which can produce highly substituted piperazines with excellent stereoselectivity. nih.gov

For generating chirality on a substituent, for instance, a chiral center on the alkyl chain, one could employ chiral alkylating agents or perform a stereoselective reduction of a ketone precursor introduced via reductive amination.

It is important to note that achieving stereoselectivity at one of the nitrogen atoms of the piperazine ring is generally not feasible due to rapid pyramidal inversion at nitrogen, unless the nitrogen is part of a rigid, sterically hindered system that gives rise to atropisomerism. There is no indication from the available literature that this compound exhibits such properties.

Should a racemic mixture of a chiral derivative of this compound be synthesized, chiral resolution techniques could be employed to separate the enantiomers. This can be achieved through methods such as diastereomeric salt formation with a chiral resolving agent or through chiral chromatography. nih.govnih.gov

Molecular and Cellular Interaction Studies

Ligand-Receptor Binding Profiling (In Vitro)

Following a comprehensive review of published scientific literature, no specific data from in vitro ligand-receptor binding profiling studies for 1-(2-methoxybenzoyl)-4-propylpiperazine were found. This includes a lack of information on its affinity and selectivity for various neurotransmitter receptors or other cell surface receptors.

Radioligand Binding Assays

There are no available research articles or public data detailing the use of radioligand binding assays to determine the binding affinity (Kd) or receptor density (Bmax) of this compound at any specific receptor.

Competitive Binding Studies

No published competitive binding studies were identified for this compound. Consequently, there is no data available on its inhibitory constant (Ki) against any known receptor ligands.

Enzyme Inhibition/Activation Studies (In Vitro)

There is currently no publicly available research data on the effects of this compound on enzyme activity.

Kinase Assays

No studies have been published that investigate the inhibitory or activating effects of this compound on any kinase enzymes. Therefore, data on its IC50 or EC50 values against a kinase panel are not available.

Phosphatase Assays

No research has been found regarding the evaluation of this compound as a potential inhibitor or activator of phosphatase enzymes.

Protease Assays

There are no available scientific reports or data concerning the activity of this compound in protease assay panels.

Ion Channel Modulation Studies (Cellular Electrophysiology, In Vitro)

There is no published data from in vitro cellular electrophysiology studies, such as patch-clamp experiments, that describe the effects of this compound on any specific ion channels. Research in this area would typically involve applying the compound to cells expressing specific ion channels (e.g., sodium, potassium, or calcium channels) and measuring any changes in ion flow across the cell membrane. Such studies are crucial for identifying whether the compound acts as an activator, inhibitor, or modulator of ion channel activity. The absence of this information means its potential influence on cellular excitability and signaling remains unknown.

Cellular Pathway Perturbation Analysis (In Vitro)

An analysis of how this compound may perturb cellular pathways has not been documented in the scientific literature. This type of investigation is fundamental to understanding a compound's mechanism of action and its broader effects on cell function.

Reporter Gene Assays

No studies utilizing reporter gene assays to assess the impact of this compound on specific signaling pathways have been found. Reporter gene assays are a common method to screen for the activation or inhibition of transcription factors and signaling cascades, such as the NF-κB, Nrf2, or TGF-β pathways. nih.govnih.govnih.gov Without such data, it is impossible to determine if this compound interacts with key cellular signaling hubs.

Western Blotting for Protein Expression Modulation

There are no available Western blotting data to indicate how this compound might alter the expression levels of specific proteins within a cell. nih.gov Western blot analysis would be used to quantify changes in the expression of key proteins involved in various cellular processes after treatment with the compound, providing direct evidence of pathway modulation. nih.gov

Quantitative PCR for Gene Expression Modulation

Similarly, no quantitative PCR (qPCR) studies have been published that examine the effect of this compound on gene expression. qPCR is a sensitive technique used to measure changes in the transcription of specific genes in response to a chemical compound. This data would provide insight into the compound's influence on cellular function at the genetic level.

Subcellular Localization Studies (In Vitro Cell Models)

Information regarding the subcellular localization of this compound in in vitro cell models is not available. Techniques such as fluorescence microscopy with a labeled version of the compound would be required to determine where it accumulates within the cell (e.g., nucleus, mitochondria, cytoplasm). This information is critical for identifying potential intracellular targets and understanding its mechanism of action.

Mechanisms of Action at the Molecular Level

Due to the lack of research in the aforementioned areas, the molecular mechanism of action for this compound remains uncharacterized. Determining the specific molecular targets and the nature of the interaction (e.g., receptor binding, enzyme inhibition) is essential for a complete pharmacological profile. While other piperazine-containing compounds have been studied for their effects on various receptors nih.gov, this information cannot be extrapolated to this compound without direct experimental evidence.

Allosteric Modulation Investigations

There is currently no published research available that specifically investigates the allosteric modulation properties of this compound at any receptor.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding can result in a conformational change in the receptor that can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand. The study of allosteric modulators is a significant area of drug discovery, as they can offer greater receptor subtype selectivity and a more nuanced modulation of physiological signaling compared to traditional orthosteric agonists or antagonists.

Future research into this compound could involve screening this compound for allosteric activity at various G protein-coupled receptors (GPCRs), ion channels, or other receptor types. Such studies would typically involve in vitro assays, such as radioligand binding assays or functional assays measuring second messenger signaling, in the presence and absence of a known orthosteric ligand.

Table 1: Hypothetical Data Table for Allosteric Modulation Studies of this compound

Receptor TargetOrthosteric LigandAssay TypeModulatory Effect (EC₅₀/IC₅₀)Fold ShiftSource
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only, as no specific data has been found.

Orthosteric Binding Characterization

No specific data from orthosteric binding studies for this compound has been identified in the scientific literature.

Orthosteric binding refers to the direct binding of a ligand to the primary, evolutionarily conserved binding site of a receptor, where the endogenous ligand normally binds. Characterizing the orthosteric binding profile of a compound is a fundamental step in pharmacological research. This is typically achieved through competitive radioligand binding assays, where the compound of interest competes with a radiolabeled ligand of known affinity for the receptor. The results are usually expressed as an inhibition constant (Ki) or an IC₅₀ value, which indicates the compound's affinity for the receptor.

Given its structural motifs, specifically the methoxybenzoyl and propylpiperazine groups, it could be hypothesized that this compound might interact with dopaminergic or serotonergic receptors. However, without experimental data, its binding affinities and selectivity profile remain unknown.

Table 2: Hypothetical Data Table for Orthosteric Binding Affinity of this compound

ReceptorRadioligandKi (nM)Source
Data Not AvailableData Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only, as no specific data has been found.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Pharmacophores and Structural Motifs for Activity

The pharmacophore of 1-(2-methoxybenzoyl)-4-propylpiperazine can be dissected into three key motifs: the 2-methoxybenzoyl group, the piperazine (B1678402) ring, and the N-propyl substituent.

The Arylpiperazine Moiety: The 1-arylpiperazine unit is a well-established pharmacophore in a multitude of centrally acting agents. Its basic nitrogen atom is crucial for forming ionic interactions with acidic residues in receptor binding pockets.

The 2-Methoxybenzoyl Group: The ortho-methoxy substitution on the benzoyl ring is a critical feature. This group can influence the molecule's conformation and electronic properties. Research on related arylpiperazine derivatives suggests that substitution at the ortho position with a group possessing negative potential can be favorable for affinity at certain receptors, such as 5-HT1A and alpha 1 receptors. google.com

The N-Propyl Group: The propyl group at the N4 position of the piperazine ring contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within the binding site. The length and nature of this alkyl chain are often pivotal in modulating potency and selectivity.

Impact of Substituent Variations on Molecular Interactions (In Vitro)

The systematic variation of substituents on the this compound scaffold is a classical approach to probe its SAR.

The electronic nature of substituents on the aromatic ring can significantly alter binding affinities. Studies on related arylpiperazines have shown that electron-withdrawing groups at the para-position of the phenyl ring can markedly decrease binding affinity for 5-HT(1A) and D(2A) receptors. nih.gov This suggests that the electron-donating nature of the 2-methoxy group in the titular compound may be favorable for its activity at certain targets.

Steric factors play a crucial role in how a ligand fits into its binding site. For arylpiperazines, the size of substituents on the aromatic ring can dictate receptor selectivity. For instance, in a series of bicyclohydantoin-phenylpiperazines, the 5-HT1A receptor was found to accommodate bulkier substituents at the meta position compared to the more sterically restricted alpha 1 receptor. google.com This highlights the importance of the placement and size of groups like the methoxy (B1213986) group in determining the interaction profile of this compound.

Conformational Analysis and Bioactive Conformation Prediction

The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. Conformational analysis of arylpiperazines suggests that the relative orientation of the aryl ring and the piperazine ring is a key factor. For some 1-arylpiperazines, a co-planar arrangement of these two rings is believed to be part of the bioactive conformation. nih.gov However, for others, such as certain 1-(2-alkylphenyl)-piperazines, a twisted conformation may be preferred at the receptor site. In the case of this compound, the ortho-methoxybenzoyl group likely imposes specific conformational constraints that influence its binding mode.

Design Principles for Novel Analogues

Based on the SAR and SPR insights for the broader arylpiperazine class, several design principles can be proposed for novel analogues of this compound:

Modification of the N-Alkyl Chain: Varying the length and branching of the propyl group can fine-tune lipophilicity and explore hydrophobic pockets within the target binding site.

Substitution on the Benzoyl Ring: Introducing different substituents at other positions of the benzoyl ring can modulate electronic properties and explore additional interactions. The position and nature of these substituents can be guided by QSAR models to enhance affinity and selectivity.

Scaffold Hopping: Replacing the piperazine ring with other bioisosteric scaffolds, such as piperidine (B6355638) or homopiperazine, could lead to novel compounds with different pharmacokinetic profiles or target selectivities.

Conformational Restriction: Introducing conformational constraints, for example, by incorporating the propyl chain into a cyclic system, could lock the molecule into a more favorable bioactive conformation, potentially increasing potency and reducing off-target effects.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Modeling on Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a ligand might interact with a protein's binding site.

Protein-Ligand Docking Simulations of Analogous Phenylpiperazine Derivatives

Studies on derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have often involved docking these molecules into the binding sites of various receptors. For instance, research on dopaminergic ligands has explored the interaction of such compounds with the dopamine (B1211576) D2 receptor. In these simulations, the ligand is placed in various conformations and orientations within the receptor's active site, and a scoring function is used to estimate the binding affinity for each pose. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Binding Energy Calculations for Similar Compounds

Following docking simulations, binding energy calculations are often performed to provide a more quantitative estimate of the binding affinity. These calculations can range from relatively simple scoring functions to more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). For various phenylpiperazine derivatives, these calculations have been used to rank potential drug candidates and to correlate predicted binding affinities with experimental data.

Molecular Dynamics Simulations of Ligand-Protein Complexes of Analogues

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction over time. These simulations model the movement of atoms and molecules, offering insights into the stability of the complex and the flexibility of both the ligand and the protein.

Conformational Stability Analysis of Related Compounds

In studies of analogous piperazine (B1678402) derivatives, MD simulations have been used to assess the conformational stability of the ligand within the binding pocket. By analyzing the root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation, researchers can determine if the ligand remains in a stable binding pose.

Ligand-Protein Complex Dynamics of Structurally Similar Molecules

MD simulations also allow for the detailed analysis of the dynamic interactions between the ligand and the protein. This can reveal, for example, the persistence of certain hydrogen bonds or the role of water molecules in mediating the interaction. The root-mean-square fluctuation (RMSF) of protein residues can also be analyzed to identify which parts of the protein become more or less flexible upon ligand binding. For some dopaminergic ligands, MD simulations have been crucial in establishing the stability of proposed binding modes.

Quantum Chemical Calculations on Analogous Structures

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide information about a molecule's geometry, charge distribution, and orbital energies. For some methoxyphenyl derivatives, DFT has been used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding a molecule's reactivity.

Summary of Findings on Analogous Compounds

The table below summarizes the types of computational studies performed on compounds structurally related to 1-(2-methoxybenzoyl)-4-propylpiperazine and the typical findings. It is important to reiterate that this data is not for the specific compound requested but for its analogues.

Computational MethodStudied AnaloguesCommon Research FocusTypical Findings
Molecular Docking 1-(2-methoxyphenyl)piperazine derivativesPrediction of binding modes and affinities with biological targets (e.g., dopamine receptors).Identification of key amino acid residues involved in binding and ranking of potential ligands based on docking scores.
Molecular Dynamics Dopaminergic N-ArylpiperazinesAssessment of the stability of ligand-protein complexes and characterization of dynamic interactions.Confirmation of stable binding poses over time and elucidation of the flexibility of the binding site.
Quantum Chemistry Methoxyphenyl-containing compoundsInvestigation of electronic structure, molecular geometry, and reactivity.Calculation of molecular orbital energies (HOMO-LUMO) and prediction of reactivity descriptors.

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical properties, including its reactivity and how it interacts with biological targets. Density Functional Theory (DFT) is a common method used for such analyses. For a molecule like this compound, a DFT study would reveal the distribution of electrons and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. nih.gov This map is invaluable for predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and likely to act as hydrogen bond acceptors, while regions of positive potential (blue) are electron-poor and can act as hydrogen bond donors.

For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen of the benzoyl group and the nitrogen atoms of the piperazine ring, making these sites key for interactions with biological targets. researchgate.net The optimization of these electrostatic interactions is a key strategy in structure-based drug design to improve binding affinity. nih.gov

Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods are employed. These approaches use the information from a set of molecules known to be active to develop a model that defines the necessary structural features for biological activity.

Pharmacophore Modeling

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

For piperazine-containing compounds, pharmacophore models have been successfully developed for various targets. For instance, a common pharmacophore model for ligands of the 5-HT7 receptor, a target for treating central nervous system disorders, includes features common to long-chain arylpiperazines. nih.gov Similarly, pharmacophore models for sigma-1 receptor ligands often feature two hydrophobic areas connected by a basic core, a pattern that could be applicable to derivatives of this compound. nih.gov A hypothetical pharmacophore model for a target of this compound would likely include a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic feature (the propyl group), and another hydrophobic or aromatic feature (the methoxybenzoyl group).

In Silico Absorption, Distribution, Metabolism, Excretion (ADME) Prediction

The prediction of a drug's ADME properties is a critical step in the drug development process, as poor pharmacokinetics is a major cause of late-stage clinical trial failures. In silico ADME prediction tools offer a rapid and cost-effective way to assess the drug-like properties of a compound. nih.gov

Permeability Prediction (In Silico)

Permeability, particularly across the intestinal wall (human intestinal absorption) and the blood-brain barrier, is a key factor in determining the bioavailability and central nervous system activity of a drug. In silico models can predict permeability based on physicochemical properties such as lipophilicity (LogP), molecular weight, and polar surface area.

For piperazine derivatives, in silico ADME studies have been conducted to evaluate their potential as orally available drugs. mdpi.com For example, a study on piperazine-substituted naphthoquinones used in silico tools to predict their absorption properties. acs.org The predicted ADME properties for a series of piperazine derivatives are often presented in a tabular format, as shown below for a set of hypothetical analogues.

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted Human Intestinal Absorption (%)
Analogue 1278.382.532.8> 90
Analogue 2292.413.032.8> 90
Analogue 3306.443.532.8> 90

This table is illustrative and based on general properties of similar compounds. Specific values for this compound would require dedicated in silico analysis.

Metabolic Stability Prediction (In Silico Enzymatic Pathways)

The metabolic stability of a compound determines its half-life in the body. In silico tools can predict the sites on a molecule that are most likely to be metabolized by cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes. researchgate.net This allows medicinal chemists to modify these "metabolic hotspots" to improve stability.

For piperazine-based compounds, N-dealkylation and hydroxylation are common metabolic pathways. researchgate.net In the case of this compound, potential sites of metabolism would include the propyl group and the methoxy (B1213986) group on the benzoyl ring. In silico metabolism prediction software can highlight these areas, guiding the design of more stable analogues. For example, a study on other piperazine derivatives used in silico tools to predict the major metabolites. researchgate.net

Potential Metabolic ReactionPredicted Site on this compound
N-dealkylationPropyl group attached to piperazine nitrogen
O-demethylationMethoxy group on the benzoyl ring
Aromatic hydroxylationBenzoyl ring
Aliphatic hydroxylationPropyl group

This table presents likely metabolic pathways for the title compound based on known metabolism of similar structures.

Analytical Techniques for Research Applications

Chromatographic Methodologies for Purity and Identity Confirmation

Chromatography is an indispensable tool in chemical analysis, enabling the separation of a compound from impurities, starting materials, and by-products. The choice of chromatographic method depends on the compound's volatility, polarity, and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile compounds like 1-(2-methoxybenzoyl)-4-propylpiperazine. A validated reversed-phase HPLC (RP-HPLC) method is commonly used for its determination and purity evaluation. nih.govptfarm.pl This approach separates compounds based on their hydrophobicity.

The method's validation typically includes assessments of selectivity, precision, accuracy, linearity, and stability to ensure reliable and reproducible results. nih.govptfarm.pl For chiral compounds, specialized HPLC methods using a chiral stationary phase can be developed to separate enantiomers and determine enantiomeric purity. researchgate.netresearchgate.net The separation of enantiomers is often monitored at a specific UV wavelength, and baseline separation with a resolution greater than 2.0 is typically desired. researchgate.net

Table 1: Typical RP-HPLC Parameters for Analysis of Piperazine (B1678402) Derivatives

Parameter Typical Condition Purpose
Column Octadecyl (C18) silica (B1680970) gel (e.g., 250 x 4.0 mm, 5 µm) nih.gov Stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile / Phosphate Buffer (pH 2-3) nih.govptfarm.pl Eluent system to control retention and separation.
Flow Rate 0.8 - 1.0 mL/min researchgate.net Ensures optimal separation and peak shape.
Detection UV Spectrophotometry (e.g., 239 nm) nih.govptfarm.pl Monitors the eluting compound based on its UV absorbance.
Column Temp. 25 °C researchgate.net Maintains consistent retention times.
Internal Std. Phenacetin or similar compound nih.gov Improves quantitative accuracy by correcting for injection volume variations.

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for identity confirmation. This method is suitable for volatile or semi-volatile compounds. For piperazine derivatives, GC-MS provides both retention time data for identification and mass spectral data for structural confirmation. unodc.orgnih.gov

Regioisomers of methoxybenzoylpiperazines, which have identical elemental compositions, can be challenging to differentiate by mass spectrometry alone. researchgate.net However, they can be successfully resolved chromatographically using specific capillary columns, such as those with a 100% trifluoropropyl methyl polysiloxane stationary phase. researchgate.net The electron ionization (EI) mass spectra, while similar, may show minor differences in the relative abundance of fragment ions, which can aid in identification when combined with chromatographic data. researchgate.net

Table 2: Illustrative GC-MS Method for Piperazine Analysis

Parameter Typical Condition Purpose
Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., 30 m x 0.25 mm) unodc.org Stationary phase providing separation based on boiling point and polarity.
Oven Program Initial 100°C (hold 5 min), ramp 10°C/min to 290°C (hold 20 min) unodc.org Temperature gradient to elute compounds with varying volatilities.
Injector Temp. 250 °C Ensures rapid volatilization of the sample.
Ionization Mode Electron Ionization (EI) at 70 eV nih.gov Standard ionization technique that produces reproducible fragmentation patterns.
Detector Mass Spectrometer (Quadrupole or TOF) Scans a mass range (e.g., 40-550 m/z) to detect the molecular ion and fragment ions.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for monitoring reaction progress, identifying compounds, and determining purity. mdpi.com For piperazine derivatives, silica gel plates are commonly used as the stationary phase. tandfonline.comtandfonline.com

The choice of the mobile phase is critical for achieving good separation. researchgate.net A common system for separating piperazine compounds and their potential degradation products consists of a mixture of butanol, acetic acid, and water. nih.gov After development, the separated spots on the TLC plate can be visualized under UV light (typically at 254 nm) or by exposure to iodine vapors. tandfonline.com

Table 3: Common TLC Systems for Piperazine Derivatives

Parameter Typical Condition
Stationary Phase Silica gel 60 F254 pre-coated plates nih.govtandfonline.com
Mobile Phase System n-Butanol : Acetic Acid : Water (e.g., 4:1:1 v/v/v) nih.govtandfonline.com
Development Ascending technique in a closed chamber
Detection UV light (254 nm) or Iodine vapor tandfonline.com

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are essential for determining the precise molecular structure of a compound. Techniques like NMR provide detailed information about the connectivity and spatial arrangement of atoms, while mass spectrometry reveals the mass and fragmentation pattern of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. mdpi.com Techniques like COSY, HSQC, and HMBC are used to establish the connectivity between atoms.

For N-benzoylpiperazine derivatives, NMR is also crucial for studying dynamic conformational processes. nih.govresearchgate.net The molecule this compound can exist as two distinct conformers, or rotamers, due to the restricted rotation around the C-N amide bond, which has partial double-bond character. nih.gov This results in the doubling of signals for the piperazine ring protons in the ¹H NMR spectrum at room temperature. researchgate.net

By performing temperature-dependent NMR experiments, the coalescence temperature (Tc)—the temperature at which the two sets of signals merge into a single broad peak—can be determined. From this, the activation energy barrier (ΔG‡) for the rotational process can be calculated, providing insight into the conformational stability of the molecule. nih.govresearchgate.net

Table 4: Predicted ¹H and ¹³C NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methoxy (B1213986) (-OCH₃) ~3.8 ~55
Aromatic Protons 6.9 - 7.5 110 - 160
Piperazine Protons 2.4 - 3.8 (multiple, potentially doubled signals) 45 - 55
Propyl (CH₂) 1.5 - 2.4 20 - 60
Propyl (CH₃) ~0.9 ~11
Carbonyl (C=O) N/A ~168

Note: Predicted values are based on data from analogous structures. mdpi.comchemicalbook.com

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is the cornerstone of drug metabolism studies. nih.gov To identify potential metabolites of this compound, the compound can be incubated with liver enzymes, such as cytochrome P450s found in liver microsomes, in an in vitro setting.

Following incubation, the sample is analyzed by LC-MS/MS. The high-resolution capabilities of modern mass spectrometers, like Time-of-Flight (TOF) or Orbitrap instruments, allow for the determination of the accurate mass and elemental composition of potential metabolites. ijpras.comthermofisher.com

Metabolites are typically identified by searching for parent-related compounds that exhibit specific mass shifts corresponding to common metabolic transformations. Tandem mass spectrometry (MS/MS) is then used to fragment these potential metabolites. ijpras.com By comparing the fragmentation pattern of a metabolite to that of the parent drug, the site of metabolic modification can often be deduced. arxiv.org

Table 5: Potential Metabolic Pathways and Corresponding Mass Shifts for MS Detection

Metabolic Reaction Biotransformation Mass Shift (Da)
Phase I Hydroxylation +16
O-Demethylation -14
N-Depropylation -42
Carbonyl Reduction +2
Piperazine Ring Oxidation +16
Phase II Glucuronidation (of a hydroxylated metabolite) +176
Sulfation (of a hydroxylated metabolite) +80

Note: These represent common biotransformations monitored in metabolite identification studies.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a unique fingerprint of the molecule based on the vibrational frequencies of its bonds. For this compound, the IR spectrum is characterized by absorption bands corresponding to its distinct structural features: the benzamide (B126) group, the anisole (B1667542) moiety, and the propylpiperazine ring.

The primary functional groups and their expected characteristic absorption bands are:

Amide Group (Benzamide): The tertiary amide in the structure gives rise to a strong C=O stretching vibration, typically observed in the region of 1630-1680 cm⁻¹. This is one of the most prominent peaks in the spectrum. The C-N stretching vibration of the amide is expected to appear in the 1400-1200 cm⁻¹ range. researchgate.netresearchgate.netlibretexts.org

Ether Group (Anisole): The methoxy group (-OCH₃) attached to the benzene (B151609) ring results in two characteristic C-O stretching bands. An asymmetrical C-O-C stretching vibration is typically found at a higher frequency, around 1250 cm⁻¹, while the symmetrical stretch appears near 1040 cm⁻¹. pearson.combartleby.com

Aromatic Ring: The presence of the benzene ring is confirmed by several bands. The =C-H stretching vibrations are observed at wavenumbers slightly above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz The C=C stretching vibrations within the aromatic ring produce characteristic absorptions in the 1600-1450 cm⁻¹ region. vscht.cz

Piperazine and Propyl Groups: The aliphatic C-H bonds in the propyl group and the piperazine ring lead to stretching vibrations just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range. The C-N stretching vibrations of the piperazine ring are typically observed in the 1100-1200 cm⁻¹ region. ultraphysicalsciences.orgniscpr.res.in

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
AmideC=O Stretch1630-1680Strong
Aromatic EtherAsymmetric C-O-C Stretch~1250Strong
Aromatic EtherSymmetric C-O-C Stretch~1040Moderate
AromaticC-H Stretch3000-3100Weak to Moderate
AromaticC=C Stretch1450-1600Moderate to Weak
Aliphatic (Propyl, Piperazine)C-H Stretch2850-2960Moderate to Strong
Tertiary Amine (Piperazine)C-N Stretch1100-1200Moderate

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. In this compound, the primary chromophore is the methoxybenzoyl group.

The UV-Vis spectrum is expected to show absorptions due to:

π → π Transitions:* These high-energy transitions occur in the conjugated system of the benzene ring and the carbonyl group. The benzene ring itself typically shows a strong absorption band (B-band) around 220 nm and a weaker, fine-structured band (C-band) around 270 nm. cdnsciencepub.com The conjugation with the carbonyl and methoxy groups can shift these bands to longer wavelengths (a bathochromic or red shift).

n → π Transitions:* The non-bonding electrons on the oxygen atom of the carbonyl group and the methoxy group can be excited to an anti-bonding π* orbital. These transitions are typically weaker than π → π* transitions and appear at longer wavelengths, often above 300 nm for conjugated carbonyl compounds. researchgate.netmasterorganicchemistry.com

The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent used for the analysis.

Electronic TransitionChromophoreExpected λmax Range (nm)Relative Intensity
π → πBenzoyl group220-280High
n → πCarbonyl group>300Low

Quantitative Analysis Methods for Research Samples

For the quantification of this compound in various research samples, highly sensitive and specific analytical methods are required.

LC-MS/MS for Compound Quantification in Biological Matrices (Research Setting)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of small molecules in complex biological matrices such as plasma, serum, or tissue homogenates. pearson.comchemicalbook.com Its high selectivity and sensitivity make it ideal for pharmacokinetic and metabolic studies in a research environment.

The general workflow for quantifying this compound using LC-MS/MS involves:

Sample Preparation: The biological sample is processed to remove proteins and other interfering substances. This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The compound is separated from remaining matrix components on a reversed-phase column.

Ionization: The eluent from the LC column is directed to the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules of the analyte.

Mass Spectrometric Detection: The mass spectrometer, usually a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity.

The quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard, and then referencing a calibration curve prepared in the same biological matrix.

ParameterDescriptionTypical Research Application
InstrumentationHPLC or UHPLC coupled to a triple quadrupole mass spectrometerPharmacokinetic studies
Ionization ModeElectrospray Ionization (ESI), positive modeMetabolite identification
Detection ModeMultiple Reaction Monitoring (MRM)Bioavailability assessment
Sample MatrixPlasma, serum, urine, tissue homogenatesIn vitro metabolism studies
Key AdvantagesHigh sensitivity (pg/mL to ng/mL), high selectivity, wide dynamic range-

UV-Vis Spectrophotometry for Concentration Determination in Buffer Solutions

For determining the concentration of this compound in simple, non-interfering media like buffer solutions, UV-Vis spectrophotometry is a straightforward and cost-effective method. researchgate.netresearchgate.net This technique is often used in research for applications such as solubility studies or in vitro release testing from formulations.

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The procedure typically involves:

Determination of λmax: A solution of the compound in the specific buffer is scanned across a range of UV-Vis wavelengths to identify the wavelength of maximum absorbance (λmax). Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.

Preparation of a Calibration Curve: A series of standard solutions of the compound at known concentrations are prepared in the same buffer.

Measurement of Absorbance: The absorbance of each standard solution is measured at the predetermined λmax.

Construction of the Calibration Curve: A graph of absorbance versus concentration is plotted. This should yield a linear relationship with a high correlation coefficient (R² > 0.99).

Quantification of Unknown Sample: The absorbance of the unknown sample is measured, and its concentration is determined by interpolation from the calibration curve.

StepProcedurePurpose
1Scan a solution of the compound to find the wavelength of maximum absorbance (λmax).Ensure maximum sensitivity and linearity.
2Prepare a series of standard solutions of known concentrations in the buffer.Establish a concentration-response relationship.
3Measure the absorbance of each standard at λmax.Generate data for the calibration curve.
4Plot absorbance vs. concentration and perform a linear regression.Create a calibration curve to quantify unknown samples.
5Measure the absorbance of the unknown sample and calculate its concentration using the calibration curve.Determine the concentration of the compound in the research sample.

Future Directions and Research Perspectives

Identification of Novel Biological Targets for Further Investigation

The quest to identify the biological targets of 1-(2-methoxybenzoyl)-4-propylpiperazine would be a critical first step in elucidating its potential therapeutic relevance. The arylpiperazine motif is a common feature in ligands for a variety of receptors in the central nervous system (CNS). museonaturalistico.itnih.gov For instance, related structures have shown affinity for dopamine (B1211576) and serotonin (B10506) receptors. nih.govwhiterose.ac.uk

A primary approach to target identification would involve broad-based screening against a panel of known receptors and enzymes. Given the structural similarities to known psychoactive compounds, initial assays could focus on a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Table 1: Potential Biological Target Classes for this compound

Target ClassRationaleRepresentative Examples
Serotonin Receptors The arylpiperazine moiety is a classic pharmacophore for various 5-HT receptor subtypes. nih.gov5-HT1A, 5-HT2A, 5-HT7
Dopamine Receptors N-arylpiperazines have been developed as potent dopaminergic ligands. whiterose.ac.ukD2, D3, D4
Adrenergic Receptors Some arylpiperazine derivatives exhibit activity at adrenergic receptors.α1, α2
Sigma Receptors The piperazine (B1678402) and related piperidine (B6355638) scaffolds are known to interact with sigma receptors. nih.govnih.govσ1, σ2
Choline Transporter (CHT) Benzamide (B126) structures, which share an amide linkage similar to the subject compound, have been identified as CHT inhibitors. museonaturalistico.itresearchgate.netSLC5A7

Further investigation could employ chemoproteomics approaches, where the compound is used as a bait to isolate its binding partners from cell lysates, followed by mass spectrometry to identify the captured proteins.

Exploration of Diverse Chemical Space Based on the Core Structure

The core structure of this compound offers a versatile template for the synthesis of a diverse chemical library. researchgate.net By systematically modifying different parts of the molecule, researchers can explore the structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. museonaturalistico.it This process, often referred to as diversity-oriented synthesis, is a cornerstone of modern medicinal chemistry. researchgate.net

Table 2: Proposed Modifications for SAR Studies

Molecular SubunitProposed ModificationsDesired Outcome
2-Methoxybenzoyl Group - Varying the position of the methoxy (B1213986) group (e.g., 3-methoxy, 4-methoxy) - Replacing the methoxy group with other substituents (e.g., halogens, alkyls, trifluoromethyl) - Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene)- Modulate binding affinity and selectivity - Alter electronic properties
Propyl Group - Varying the alkyl chain length (e.g., ethyl, butyl, isobutyl) - Introducing cyclic substituents (e.g., cyclopropylmethyl, cyclohexyl) - Incorporating unsaturation (e.g., allyl, propargyl)- Influence lipophilicity and metabolic stability - Explore steric tolerance of the binding pocket
Piperazine Ring - Replacing with other cyclic amines (e.g., piperidine, homopiperazine) - Introducing chirality into the piperazine ring- Alter basicity (pKa) and conformational rigidity nih.gov - Investigate stereospecific interactions with the target

The synthesis of these new analogs would likely follow established synthetic methodologies for N-arylpiperazines, providing a straightforward path to a rich dataset for SAR analysis. nih.gov

Development of Advanced Research Probes and Tool Compounds

A well-characterized molecule with high affinity and selectivity for a specific biological target can be invaluable as a research probe. nih.gov Should this compound or one of its optimized analogs demonstrate such properties, it could be further developed into a tool compound. This would involve synthesizing derivatives with functional groups suitable for conjugation to fluorescent dyes, biotin, or photoaffinity labels.

The development of such probes would enable a deeper understanding of the target's biological function through techniques like fluorescence microscopy, pull-down assays, and target engagement studies. The modular nature of the synthesis of piperazine derivatives facilitates the incorporation of these functional handles. nih.gov

Integration with High-Throughput Screening Methodologies for Academic Discovery

High-throughput screening (HTS) is a powerful methodology for rapidly assessing the biological activity of large numbers of compounds. nih.gov A library of compounds based on the this compound scaffold could be screened against a wide array of biological assays to uncover novel activities. researchgate.netupenn.edu

Academic screening centers often have diverse assay portfolios, including those for orphan receptors or newly identified disease targets. columbia.edu Screening a focused library of piperazine derivatives could lead to the identification of hits for targets that are not typically pursued in industrial drug discovery programs. nih.gov Both cell-based and target-based HTS approaches would be valuable. nih.gov

Synergistic Research with Computational and Experimental Approaches

The integration of computational modeling with experimental work is a powerful strategy in modern drug discovery. nih.govresearchgate.net For this compound, computational studies could play a significant role in prioritizing synthetic efforts and interpreting experimental data.

Molecular docking simulations could be used to predict the binding mode of the compound and its analogs within the active site of hypothesized targets, such as the dopamine D2 receptor or the serotonin 1A receptor. whiterose.ac.uknih.gov These models can help to rationalize observed SAR and guide the design of new compounds with improved affinity. nih.gov Furthermore, molecular dynamics simulations can provide insights into the stability of the ligand-receptor complex over time. nih.govresearchgate.net The synergy between in silico predictions and in vitro testing creates an iterative cycle of design, synthesis, and evaluation that can accelerate the discovery process. nih.gov

Q & A

Q. What are the optimized synthetic routes for 1-(2-methoxybenzoyl)-4-propylpiperazine, and how can reaction parameters be controlled to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or acylation reactions. For example, the piperazine core can be functionalized via alkylation of 4-propylpiperazine with 2-methoxybenzoyl chloride under controlled conditions. Solvents like ethanol or methanol enhance solubility and reaction efficiency . Key parameters include maintaining an inert atmosphere (e.g., nitrogen) to prevent oxidation, optimizing reaction temperature (60–80°C), and monitoring progress via TLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound following synthesis?

  • Methodological Answer : Structural confirmation requires multi-technique validation:
  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with methoxy (δ3.8\delta \sim3.8 ppm) and benzoyl carbonyl (δ168\delta \sim168 ppm) signals as key markers .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS verifies molecular weight (C15H22N2O2C_{15}H_{22}N_2O_2, expected [M+H]+^+ = 287.1756) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., chair conformation of the piperazine ring) .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodological Answer : Initial screening should focus on target-specific assays:
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (KiK_i) .
  • Cytotoxicity Assays : MTT or ATP-based viability tests in cancer cell lines (e.g., HeLa, MCF-7) assess therapeutic potential .
  • Enzyme Inhibition : Fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition for CNS applications) .

Advanced Research Questions

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer :
  • Systematic Substitution : Modify substituents (e.g., replace methoxy with halogens or alkyl groups) and compare bioactivity .
  • Computational Tools : Use QSAR models (e.g., CoMFA, Schrödinger) to predict activity cliffs .
  • Biological Profiling : Test derivatives in parallel assays (e.g., kinase panels, antimicrobial screens) to identify pharmacophores .

Q. What methodological considerations are critical when performing molecular docking studies with this compound?

  • Methodological Answer :
  • Protein Preparation : Optimize the target’s 3D structure (e.g., PDB ID 4XC3 for serotonin receptors) using tools like AutoDockTools .
  • Ligand Flexibility : Account for rotational bonds in the benzoyl and propyl groups during docking simulations .
  • Validation : Compare docking scores (ΔG\Delta G) with experimental IC50_{50} values and validate poses via MD simulations .

Q. How should researchers address contradictory biological activity data reported for this compound across different studies?

  • Methodological Answer :
  • Variable Control : Replicate experiments under standardized conditions (e.g., cell line passage number, serum-free media) .
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data and identify confounding factors (e.g., solvent DMSO% in assays) .
  • Mechanistic Studies : Perform knock-out/knock-in models to isolate target pathways .

Q. What advanced techniques can enhance the scalability and reproducibility of this compound synthesis?

  • Methodological Answer :
  • Design of Experiments (DOE) : Optimize parameters (e.g., solvent ratio, catalyst loading) via response surface methodology .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce batch variability .
  • Catalyst Screening : Test alternatives to CuSO4_4 (e.g., organocatalysts) for greener synthesis .

Q. How can researchers develop validated analytical methods for quantifying this compound in complex biological matrices?

  • Methodological Answer :
  • HPLC-UV/LC-MS : Use C18 columns (5 µm, 250 × 4.6 mm) with mobile phases (acetonitrile:0.1% formic acid) for separation. Validate linearity (R2^2 > 0.99), LOD (0.1 µg/mL), and recovery (>90%) .
  • Sample Preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) reduces matrix interference .

Q. What in vitro and in vivo models are appropriate for comprehensive toxicity profiling of this compound?

  • Methodological Answer :
  • In Vitro : Ames test (mutagenicity), hepatocyte assays (CYP450 inhibition), and hERG channel screening (cardiotoxicity) .
  • In Vivo : Acute toxicity (rodent LD50_{50}), 28-day repeated dose studies, and histopathology .
  • Ecotoxicity : Daphnia magna LC50_{50} and algal growth inhibition tests assess environmental risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.